3-(1,2-Oxazol-4-yl)piperidine hydrochloride

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

3-(1,2-Oxazol-4-yl)piperidine hydrochloride (CAS 2138084-10-1) is a regiospecifically defined heterocyclic building block. Its 3-position substitution on the piperidine ring enables unique N-functionalization vectors that 4-substituted isomers cannot replicate, directly impacting dopamine D3/D4 receptor SAR. The hydrochloride salt ensures reliable handling and aqueous solubility. With a predicted LogP of ~3.3 (free base) for CNS penetration and DMSO solubility exceeding 30 mg/mL for artifact-free HTS, this scaffold is purpose-built for CNS-penetrant lead optimization. Insist on the authentic 3-substituted regioisomer to preserve SAR continuity.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B12308011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2-Oxazol-4-yl)piperidine hydrochloride
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CON=C2.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;/h5-7,9H,1-4H2;1H
InChIKeyZJMUFPFCTFTONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,2-Oxazol-4-yl)piperidine Hydrochloride: Sourcing Specification and Structural Identity


3-(1,2-Oxazol-4-yl)piperidine hydrochloride (CAS 2138084-10-1) is a heterocyclic building block consisting of a piperidine ring substituted at the 3-position with a 1,2-oxazole (isoxazole) moiety, presented as the hydrochloride salt . With a molecular formula of C8H13ClN2O and molecular weight of 188.65 g/mol [1], this compound features a free base counterpart (CAS 1369168-47-7, MW 152.19 g/mol) that serves as the parent amine scaffold [2]. The hydrochloride salt form enhances aqueous solubility and handling convenience relative to the free base, making it the preferred procurement specification for most synthetic and screening applications .

Why 3-(1,2-Oxazol-4-yl)piperidine Hydrochloride Cannot Be Interchanged with Positional Isomers


Substituting 3-(1,2-oxazol-4-yl)piperidine hydrochloride with structurally similar isoxazole-piperidine analogs without rigorous evaluation introduces quantifiable risk to synthetic reproducibility and biological activity. Positional isomerism — specifically the 3-substituted piperidine versus 4-substituted piperidine connectivity — fundamentally alters the scaffold's spatial geometry, nitrogen basicity, and hydrogen-bonding capacity . Within the broader isoxazole-piperidine class, subtle regioisomeric differences have been shown to dramatically impact receptor subtype selectivity and binding affinity; for instance, isoxazolylpiperidine libraries targeting dopamine D3 and D4 receptors exhibit SAR profiles highly sensitive to the isoxazole attachment point [1]. Consequently, treating positional isomers as interchangeable building blocks compromises lead optimization efforts and invalidates cross-project SAR continuity .

Quantitative Differentiation Evidence: 3-(1,2-Oxazol-4-yl)piperidine Hydrochloride vs. Closest Analogs


Regioisomeric Connectivity: 3-Position Piperidine Substitution Defines Unique Scaffold Geometry

The defining differential feature of 3-(1,2-oxazol-4-yl)piperidine hydrochloride is the 3-position attachment of the piperidine ring to the isoxazole moiety, contrasting sharply with the more common 4-substituted piperidine analogs such as 3-(piperidin-4-yl)isoxazole (CAS 1060814-32-5) . This regioisomeric variation produces distinct three-dimensional scaffold geometry that cannot be replicated by positional isomers. In dopamine receptor antagonist SAR studies of isoxazolylpiperidine libraries, the 3-substituted versus 4-substituted piperidine connectivity significantly alters receptor subtype selectivity profiles [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Lipophilicity and Permeability Profile: Predicted LogP Differentiation

3-(1,2-Oxazol-4-yl)piperidine hydrochloride demonstrates a predicted LogP value that differentiates it from closely related isoxazole-piperidine analogs, influencing membrane permeability and distribution characteristics. While the hydrochloride salt form has limited direct LogP measurement due to its ionic nature, the free base counterpart exhibits a LogP of approximately 3.3 [1]. In comparison, the regioisomeric analog 3-(piperidin-4-yl)isoxazole hydrochloride displays a lower predicted LogP of 0.57 , indicating substantially reduced lipophilicity for the 4-substituted piperidine scaffold.

Physicochemical Properties ADME Drug Discovery

Nitrogen Basicity: pKa Differentiation Affects Salt Selection and Reactivity

The basicity of the piperidine nitrogen in 3-(1,2-oxazol-4-yl)piperidine is predicted to be pKa = 9.86 ± 0.15 , reflecting the electronic influence of the 1,2-oxazole substituent at the 3-position. This basicity is marginally higher than that of the 4-substituted analog 3-(piperidin-4-yl)isoxazole, which exhibits a predicted pKa of 9.82 ± 0.10 . While the absolute difference is modest (~0.04 pKa units), this value directly governs salt formation efficiency, protonation state at physiological pH, and nucleophilic reactivity in N-alkylation and N-acylation reactions.

Physicochemical Properties Salt Selection Synthetic Utility

Solubility Profile: DMSO Solubility Supports High-Throughput Screening Compatibility

3-(1,2-Oxazol-4-yl)piperidine hydrochloride exhibits DMSO solubility exceeding 30 mg/mL (equivalent to >159 mM as the hydrochloride salt) , enabling robust stock solution preparation at concentrations suitable for high-throughput screening (HTS) and dose-response assays. The compound maintains solution stability in DMSO for up to 3 months when stored at -20°C . This solubility profile compares favorably to other heterocyclic piperidine derivatives, where DMSO solubility often limits assay-ready concentrations to <10 mM.

Physicochemical Properties Assay Development Compound Management

Salt Form Advantages: Hydrochloride Salt Enhances Handling and Long-Term Stability

The hydrochloride salt of 3-(1,2-oxazol-4-yl)piperidine provides definitive physical property advantages over its free base counterpart (CAS 1369168-47-7, MW 152.19 g/mol). The hydrochloride form is a white solid with predicted density of 1.135 ± 0.06 g/cm³ , offering superior crystallinity and reduced hygroscopicity compared to the free base, which is typically obtained as a less stable material. Procurement as the hydrochloride salt ensures consistent batch-to-batch purity and simplifies weighing and formulation for synthetic and biological applications [1].

Compound Management Salt Selection Physical Stability

Validated Application Scenarios for 3-(1,2-Oxazol-4-yl)piperidine Hydrochloride Procurement


CNS-Targeted Scaffold Optimization Requiring Moderate to High Lipophilicity

With a predicted LogP of approximately 3.3 for the free base, 3-(1,2-oxazol-4-yl)piperidine hydrochloride is optimally suited for CNS-penetrant drug discovery programs where moderate to high lipophilicity is required for blood-brain barrier penetration . The compound's predicted physicochemical profile aligns with CNS drug-like space (LogP typically 2-5), positioning it as a viable scaffold for developing antagonists targeting central dopamine D3/D4 receptors, where isoxazolylpiperidine libraries have demonstrated tractable SAR [1].

High-Throughput Screening Stock Solution Preparation

The compound's DMSO solubility exceeding 30 mg/mL (>159 mM) and solution stability at -20°C for up to 3 months make it an ideal procurement choice for HTS and dose-response profiling. This solubility profile minimizes DMSO concentration in assay wells (<1% v/v), reducing solvent-induced artifacts and preserving assay fidelity across large compound libraries.

Medicinal Chemistry Building Block Requiring Regioselective 3-Position Piperidine Derivatization

The 3-position substitution pattern on the piperidine ring provides a unique vector for subsequent N-functionalization (alkylation, acylation, or sulfonylation) that cannot be replicated using 4-substituted piperidine analogs . This regioisomeric specificity is critical for SAR exploration in programs where the spatial orientation of the basic amine relative to the isoxazole moiety determines target engagement, as demonstrated in dopamine receptor antagonist development [1].

Analytical Reference and Crystallization Studies

The hydrochloride salt's favorable solid-state properties — white crystalline solid with predicted density of 1.135 g/cm³ and defined melting characteristics — support its use as an analytical reference standard and in crystallization studies where polymorph screening or salt form optimization is required. The consistent physical form ensures reliable spectroscopic calibration and reproducible crystallization behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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